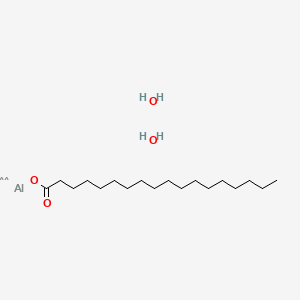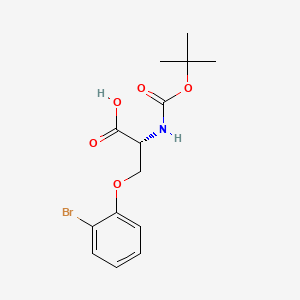
N-Boc-O-(2-bromophenyl)-D-serine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-O-(2-bromophenyl)-D-serine is a compound that belongs to the class of N-Boc protected amino acids The term “N-Boc” refers to the tert-butyloxycarbonyl group, which is commonly used as a protecting group for amines in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of D-serine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or dimethylaminopyridine (DMAP) to form the N-Boc protected D-serine . The 2-bromophenyl group can then be introduced through a nucleophilic substitution reaction using a suitable brominating agent .
Industrial Production Methods
Industrial production of N-Boc-O-(2-bromophenyl)-D-serine follows similar synthetic routes but often employs more efficient and scalable methods. For instance, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
N-Boc-O-(2-bromophenyl)-D-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
科学研究应用
N-Boc-O-(2-bromophenyl)-D-serine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and peptide synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of N-Boc-O-(2-bromophenyl)-D-serine involves its interaction with specific molecular targets. The Boc group protects the amino group during chemical reactions, allowing selective modifications at other sites. The 2-bromophenyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s activity and specificity .
相似化合物的比较
Similar Compounds
N-Boc-O-(2-bromophenyl)-L-serine: Similar to the D-isomer but with different stereochemistry.
N-Boc-O-(2-chlorophenyl)-D-serine: Contains a chlorine atom instead of bromine.
N-Boc-O-(2-fluorophenyl)-D-serine: Contains a fluorine atom instead of bromine.
Uniqueness
N-Boc-O-(2-bromophenyl)-D-serine is unique due to its specific combination of the Boc protecting group and the 2-bromophenyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
属性
分子式 |
C14H18BrNO5 |
|---|---|
分子量 |
360.20 g/mol |
IUPAC 名称 |
(2R)-3-(2-bromophenoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-10(12(17)18)8-20-11-7-5-4-6-9(11)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1 |
InChI 键 |
KJCKJEMYWOHIQO-SNVBAGLBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](COC1=CC=CC=C1Br)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(COC1=CC=CC=C1Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate](/img/structure/B12508843.png)
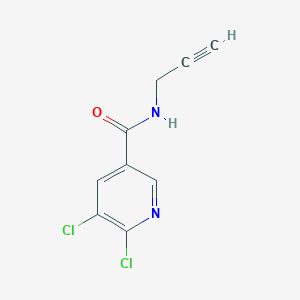
![2-Chloro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12508851.png)

![3-[4-(Benzyloxy)phenyl]-2-cyanoprop-2-enoic acid](/img/structure/B12508866.png)

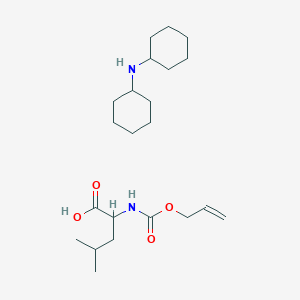
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine](/img/structure/B12508901.png)
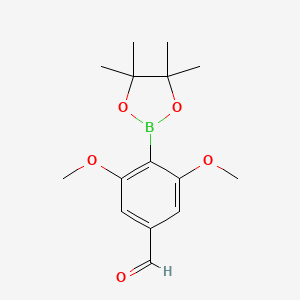
![1-[2-(3-{3-[2-({[7-(8-chloronaphthalen-1-yl)-4-[3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-5H,6H,8H-pyrido[3,4-d]pyrimidin-2-yl]oxy}methyl)pyrrolidin-1-yl]propoxy}propanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12508912.png)

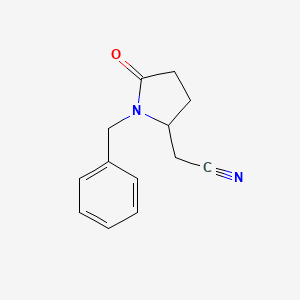
![4-[4-(1-methanesulfonylcyclopropyl)-6-(3-methylmorpholin-4-yl)pyrimidin-2-yl]-1H-indole](/img/structure/B12508925.png)
